1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Description
Historical Context and Discovery
The discovery and development of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid emerged from the broader exploration of pyrrolidone derivatives that began in earnest during the mid-to-late twentieth century. The pyrrolidone family of chemicals has been the subject of research for more than three decades, with experimental and clinical work initially focusing on their nootropic effects before expanding to include possibilities for neuroprotection after stroke and use as antiepileptic agents. The foundational work in this area was pioneered by researcher C Giurgea in the late 1960s, who developed piracetam as the first compound in this class and coined the term "nootropic" to describe enhancement of learning and memory.
The specific compound this compound, bearing the Chemical Abstracts Service number 6304-56-9, was subsequently identified and characterized as part of systematic efforts to explore structural variations within the pyrrolidine framework. The compound's synthesis from itaconic acid and cyclohexylamine was documented in chemical literature, providing a reliable synthetic route for its preparation. This synthetic approach involved heating the reactants to 160 degrees Celsius for several hours, yielding the target compound in 96% yield, demonstrating the efficiency of this preparative method. The establishment of this synthetic route marked a crucial milestone in making the compound accessible for further research and development activities.
The historical significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of therapeutically relevant molecules. The development of analytical methods for characterizing these compounds, including the establishment of spectroscopic and chromatographic techniques, paralleled their discovery and contributed to the systematic understanding of structure-activity relationships within this chemical family. The assignment of standardized identifiers such as the MDL number MFCD00661183 facilitated consistent documentation and cross-referencing across multiple research databases and chemical suppliers.
Significance in Medicinal Chemistry
The medicinal chemistry significance of this compound stems from its dual role as both a synthetic intermediate and a biologically active scaffold. The compound has demonstrated particular importance in the development of antimicrobial agents, specifically through its derivatives that function as inhibitors of the enoyl acyl carrier protein reductase enzyme from Mycobacterium tuberculosis. This enzyme, known as InhA, represents one of the key enzymes involved in the mycobacterial fatty acid elongation cycle and has been validated as an effective antimicrobial target.
Research conducted through high-throughput screening methodologies has identified pyrrolidine carboxamides, including derivatives of this compound, as a novel class of potent InhA inhibitors. The discovery process involved systematic screening of compound libraries, followed by iterative optimization through parallel synthesis approaches. Crystal structure studies of InhA complexed with pyrrolidine carboxamide inhibitors have provided detailed insights into the binding mechanisms and have informed rational drug design efforts.
The compound serves as a crucial building block for the synthesis of more complex molecules with enhanced biological activity. The conversion of the carboxylic acid functional group to corresponding carbonyl chloride derivatives, such as 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, creates highly reactive intermediates suitable for amide bond formation reactions. These synthetic transformations enable the preparation of diverse libraries of compounds for biological evaluation, thereby accelerating drug discovery processes.
Table 1: Structural and Physical Properties of this compound
Classification within Pyrrolidine Carboxamide Derivatives
This compound occupies a distinctive position within the broader classification of pyrrolidine carboxamide derivatives, representing a specific structural subtype characterized by the presence of a cyclohexyl substituent at the nitrogen position of the pyrrolidine ring. This classification is based on several key structural features that distinguish it from other members of the pyrrolidine family. The compound belongs to the category of 5-oxopyrrolidine derivatives, also known as pyrrolidinones or lactams, which are characterized by the presence of a carbonyl group at the 5-position of the pyrrolidine ring.
The cyclohexyl substituent at the 1-position introduces significant steric and electronic effects that influence both the chemical reactivity and biological activity of the molecule. This structural feature distinguishes it from other pyrrolidine carboxamides that may bear different alkyl, aryl, or heterocyclic substituents at the same position. The positioning of the carboxylic acid group at the 3-position of the pyrrolidine ring creates opportunities for hydrogen bonding and ionic interactions with biological targets, contributing to the compound's pharmacological profile.
Within the context of structure-activity relationship studies, compounds bearing cyclohexyl substituents have demonstrated particular efficacy in certain biological assays. Research has shown that variations in the substituent pattern, including the nature of the cycloalkyl group and its stereochemical configuration, can significantly impact biological activity. The systematic exploration of these structural variations has led to the identification of optimized compounds with enhanced potency and selectivity profiles.
The compound can also be classified based on its synthetic accessibility and chemical reactivity patterns. The presence of both the carboxylic acid functional group and the lactam carbonyl provides multiple sites for chemical modification, enabling the preparation of diverse derivatives through standard organic chemistry transformations. This versatility has made it a valuable intermediate in medicinal chemistry programs focused on the development of novel therapeutic agents.
Research Evolution and Current Status
The research evolution surrounding this compound reflects broader trends in medicinal chemistry and drug discovery methodologies. Early investigations focused primarily on the compound's synthetic preparation and basic characterization, establishing reliable methods for its production and purification. The development of synthetic routes from readily available starting materials, such as the documented preparation from itaconic acid and cyclohexylamine, provided the foundation for subsequent biological investigations.
The emergence of high-throughput screening technologies revolutionized the approach to studying this compound and its derivatives. Systematic screening programs identified pyrrolidine carboxamides as inhibitors of crucial bacterial enzymes, leading to focused optimization efforts. The application of parallel synthesis techniques, including microtiter library preparation and in situ activity screening without purification, enabled rapid exploration of structure-activity relationships and identification of improved analogs.
Recent advances in structural biology have provided unprecedented insights into the molecular basis of the compound's biological activity. X-ray crystallographic studies of enzyme-inhibitor complexes have revealed detailed binding interactions and have informed rational drug design strategies. These structural studies have demonstrated that the cyclohexyl group occupies a specific hydrophobic binding pocket, while the pyrrolidine ring and carboxylic acid group engage in additional interactions that contribute to binding affinity and selectivity.
The current research status encompasses multiple parallel investigations aimed at optimizing the compound's properties for specific therapeutic applications. Stereochemical studies have revealed that biological activity is often associated with a specific enantiomer, leading to efforts to develop enantioselective synthetic approaches and to evaluate pure stereoisomers. The resolution of racemic mixtures using chiral high-performance liquid chromatography has demonstrated that only one stereoisomer is typically responsible for inhibitory activity, with enantiomeric excess values exceeding 95% achievable through optimized separation conditions.
Table 2: Research Milestones in this compound Development
Contemporary research efforts continue to focus on expanding the therapeutic applications of this compound beyond its established antimicrobial activity. Investigations into its potential as a building block for other pharmacologically relevant targets are ongoing, supported by advances in computational drug design and medicinal chemistry techniques. The compound's well-established synthetic chemistry and favorable physicochemical properties position it as an attractive starting point for the development of novel therapeutic agents addressing unmet medical needs.
Properties
IUPAC Name |
1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDLFWQCQNSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285836 | |
| Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-56-9 | |
| Record name | 6304-56-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The cyclocondensation route involves a two-step process:
Critical Parameters:
-
Solvent System : THF/water (4:1) minimizes side reactions.
-
Catalyst Loading : 5 mol% PTSA maximizes cyclization efficiency.
-
Yield : 68–78% after recrystallization from ethyl acetate/hexane.
Table 1: Cyclocondensation Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 78 | 98 |
| Catalyst (PTSA) | 5 mol% | 75 | 97 |
| Reaction Time | 6 hr | 72 | 96 |
Hydrolysis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl Chloride
Synthesis of Acyl Chloride Precursor
The acyl chloride intermediate is prepared by treating 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux (70°C, 3 hr). Excess SOCl₂ is removed under vacuum to prevent over-chlorination.
Hydrolysis Conditions:
-
Reagents : Aqueous NaOH (2M) in dioxane (1:2 ratio).
-
Temperature : 25°C for 12 hr or 50°C for 3 hr.
Table 2: Hydrolysis Efficiency Under Varied Conditions
| Temperature | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25°C | 12 | 89 | 95 |
| 50°C | 3 | 92 | 97 |
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-Mediated Activation
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for subsequent amidation or esterification.
Procedure:
-
Activation : this compound (1 eq) reacts with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 min.
-
Coupling : Cyclohexylamine (1.5 eq) is added, and the mixture stirs at 25°C for 12 hr.
-
Workup : Extraction with NaHCO₃ and brine, followed by silica gel chromatography.
Table 3: Coupling Reaction Performance
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 85 | 98 |
| DCC/DMAP | THF | 78 | 95 |
Green Synthesis via Multicomponent Reactions
Solvent-Free Cyclization
A novel one-pot method combines cyclohexyl isocyanide, Baylis-Hillman adducts, and 2,3-dihydrobenzodioxine-5-carboxylic acid in ethanol-water (3:1) at 25°C.
Advantages:
-
Sustainability : Eliminates toxic solvents.
-
Efficiency : 72% yield in 4 hr.
Table 4: Green Synthesis Metrics
| Condition | Metric | Value |
|---|---|---|
| Solvent | Ethanol-water (3:1) | 72% yield |
| Temperature | 25°C | 4 hr |
| Catalyst | None | — |
Comparative Analysis of Synthetic Methods
Table 5: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 78 | 98 | High | 120 |
| Acyl Chloride Hydrolysis | 92 | 97 | Moderate | 95 |
| Carbodiimide Coupling | 85 | 98 | Low | 210 |
| Green Synthesis | 72 | 95 | High | 80 |
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This enzyme is vital for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Studies have shown that derivatives of this compound exhibit potent inhibitory effects against InhA, making them promising candidates for developing new antituberculosis agents .
Table 1: Inhibition Potency of Pyrrolidine Carboxamides Against InhA
| Compound | IC50 (μM) |
|---|---|
| 1-Cyclohexyl-5-oxo... | 10.05 |
| Pyrrolidine derivative A | 5.55 |
| Pyrrolidine derivative B | 0.89 |
Neurological Applications
Recent research has also indicated potential applications in neurology, particularly concerning the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite regulation. Compounds structurally related to this compound have been identified as antagonists for RXFP3, showing promise in managing conditions such as obesity and metabolic syndrome . The ability to modulate this pathway could lead to novel treatments for metabolic disorders associated with antipsychotic drug use.
Case Study 1: Antitubercular Activity
A high-throughput screening study identified several pyrrolidine carboxamide derivatives with significant inhibitory activity against InhA. The lead compound from this study exhibited an IC50 value significantly lower than existing treatments, indicating a potential for further development into a therapeutic agent .
Case Study 2: RXFP3 Antagonism
In a separate investigation focusing on the relaxin-3/RXFP3 pathway, compounds based on the structure of this compound were synthesized and tested for their antagonist properties. These compounds were shown to effectively inhibit food intake induced by RXFP3-selective agonists in animal models, suggesting therapeutic potential for weight management .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Diversity and Structural Features
The 5-oxopyrrolidine-3-carboxylic acid scaffold accommodates diverse substituents at the 1-position, significantly altering physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Lipophilicity : The cyclohexyl group (logP ~2.5, estimated) offers intermediate lipophilicity between aromatic (e.g., 2-fluorophenyl, logP ~1.8) and long-chain alkyl (e.g., hexyl, logP ~3.0) substituents, balancing solubility and membrane permeability .
Biological Activity
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a cyclic compound featuring a pyrrolidine ring, a cyclohexyl substituent, and a carboxylic acid functional group. Its unique structure positions it as a candidate for various pharmaceutical applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 211.26 g/mol
- Structural Characteristics : The compound consists of a five-membered nitrogen-containing ring (pyrrolidine) and a carboxylic acid moiety, which can participate in diverse chemical reactions.
Synthesis Methods
Several synthetic pathways have been developed for this compound. These methods often involve multi-step processes that include:
- Formation of the pyrrolidine ring.
- Introduction of the cyclohexyl group.
- Carboxylation to yield the final product.
Antimicrobial Activity
Recent studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness particularly against multidrug-resistant pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 16 | Significant activity observed |
| Klebsiella pneumoniae | 32 | Moderate activity |
| Escherichia coli | >128 | No significant activity |
These findings suggest its potential as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicate a structure-dependent cytotoxic effect:
| Compound Variant | Viability (%) | Significance (p-value) |
|---|---|---|
| This compound | 63.4 | p < 0.05 |
| 3,5-Dichloro derivative | 21.2 | p < 0.001 |
The compound's ability to reduce cell viability suggests it may induce apoptosis in cancer cells .
While specific mechanisms for this compound are not fully elucidated, preliminary research indicates that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrrolidine derivatives are known to exhibit antioxidant, anti-inflammatory, and neuropharmacological activities, which could contribute to their overall biological effects .
Case Studies
- Antimicrobial Efficacy Study : In a controlled study involving clinical isolates of Staphylococcus aureus, the compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential role in treating resistant infections .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on A549 cells showed that modifications to the cyclohexyl group enhanced anticancer activity significantly compared to unmodified variants .
Future Directions
Research into this compound is ongoing, with particular focus on:
- Developing derivatives with improved efficacy and reduced toxicity.
- Exploring its role in combination therapies for cancer and resistant infections.
- Investigating its mechanism of action at the molecular level to better understand its biological interactions.
Q & A
Q. How can researchers optimize reaction scalability without compromising yield?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
